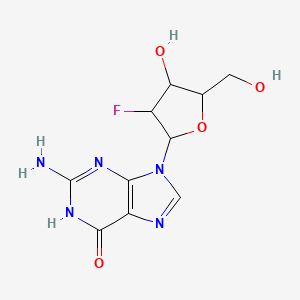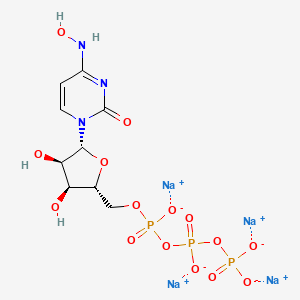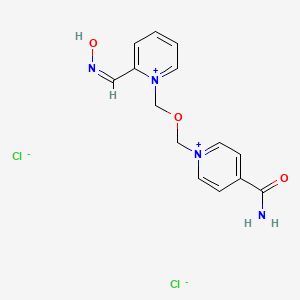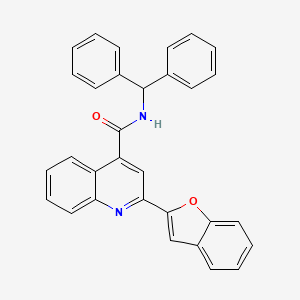
SIRT6 activator 12q
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SIRT6 activator 12q is a potent, selective, and orally active activator of the sirtuin 6 (SIRT6) enzyme. Sirtuins are a family of NAD±dependent protein deacylases that play a crucial role in regulating cellular processes such as DNA repair, metabolism, and aging. This compound has shown significant potential in inhibiting cell growth and migration, inducing apoptosis, and causing cell cycle arrest at the G2 phase .
Preparation Methods
The synthesis of SIRT6 activator 12q involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired product with high purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
SIRT6 activator 12q undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and metal catalysts.
Scientific Research Applications
SIRT6 activator 12q has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving SIRT6.
Biology: Investigated for its role in regulating cellular processes such as DNA repair, metabolism, and aging.
Medicine: Explored for its potential therapeutic applications in treating cancer, metabolic disorders, and age-related diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting SIRT6
Mechanism of Action
SIRT6 activator 12q exerts its effects by activating the SIRT6 enzyme, which in turn deacetylates specific lysine residues on target proteins. This activation leads to the regulation of various cellular processes, including DNA repair, metabolism, and stress resistance. The molecular targets and pathways involved include histone deacetylation and the modulation of gene expression .
Comparison with Similar Compounds
SIRT6 activator 12q is unique in its high selectivity and potency towards SIRT6 compared to other sirtuin activators. Similar compounds include:
MDL-800: Another SIRT6 activator, but with lower potency compared to this compound.
SRT1720: A SIRT1 activator with some activity towards SIRT6, but less selective.
Resveratrol: A natural compound that activates multiple sirtuins, including SIRT6, but with lower specificity
This compound stands out due to its high specificity and effectiveness in activating SIRT6, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C31H22N2O2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-benzhydryl-2-(1-benzofuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C31H22N2O2/c34-31(33-30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)25-20-27(32-26-17-9-8-16-24(25)26)29-19-23-15-7-10-18-28(23)35-29/h1-20,30H,(H,33,34) |
InChI Key |
JNULQPRWYHVXHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC6=CC=CC=C6O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


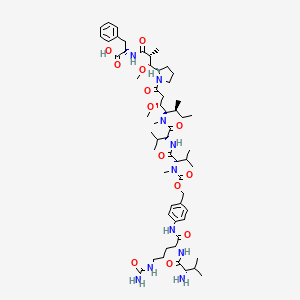

![3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11929648.png)
![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)


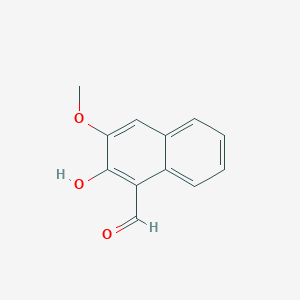
![1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11929672.png)


![ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate](/img/structure/B11929692.png)
